Scientific Field: Organic Chemistry
Application Summary: This compound is used in the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit.
Results or Outcomes: The synthesis resulted in the creation of novel organoselenium compounds.
Scientific Field: Material Science
Application Summary: “5-Bromo-6-chlorobenzo[d][1,3]dioxole” is used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs).
Methods of Application: The synthesis involves the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions.
Results or Outcomes: The synthesis yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole).
Application Summary: This compound may be used to synthesize 2 H -indazoles and 2-allyl- N - [ (6-bromobenzo [ d ] [1,3]dioxol-5-yl)methyl]aniline.
Results or Outcomes: The synthesis results in the creation of 2 H -indazoles and 2-allyl- N - [ (6-bromobenzo [ d ] [1,3]dioxol-5-yl)methyl]aniline.
Scientific Field: Pharmaceutical Chemistry
Methods of Application: The reactivity of 5-bromo-2,2-difluorobenzo[d][1,3]dioxole in direct arylation is described.
5-Bromo-6-chlorobenzo[d][1,3]dioxole is a chemical compound with the molecular formula C7H4BrClO2 and a molecular weight of 235.46 g/mol. It is characterized by a fused bicyclic structure that includes a dioxole ring, making it part of the benzo[d][1,3]dioxole family. This compound is notable for its halogenated substituents, specifically bromine and chlorine, which can influence its chemical reactivity and biological activity. The compound is primarily recognized for its applications in pharmaceutical research and development due to its unique structural properties and potential biological effects .
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or different pharmacological activities .
The synthesis of 5-Bromo-6-chlorobenzo[d][1,3]dioxole typically involves several steps:
Specific synthetic routes may vary based on desired yields and purity levels. Research into more efficient synthesis methods continues to be an area of interest in organic chemistry .
5-Bromo-6-chlorobenzo[d][1,3]dioxole finds applications primarily in:
The versatility of this compound makes it valuable in various fields of research .
Interaction studies involving 5-Bromo-6-chlorobenzo[d][1,3]dioxole focus on its binding affinities and mechanisms of action with biological targets. These studies are crucial for understanding how this compound interacts at the molecular level, influencing its pharmacological effects. Research methodologies often include:
Such studies are essential for optimizing the compound's therapeutic potential .
Several compounds share structural similarities with 5-Bromo-6-chlorobenzo[d][1,3]dioxole. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Bromo-6-nitrobenzo[d][1,3]dioxole | C7H4BrN2O2 | Contains a nitro group; potential for different reactivity. |
5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole | C8H6BrClO2 | Contains a chloromethyl group; altered electronic properties. |
5,6-Dibromobenzo[d][1,3]dioxole | C7H4Br2O2 | Two bromine substituents; higher reactivity due to increased halogenation. |
5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole | C9H10BrO2 | Additional methyl groups; affects steric hindrance and solubility. |
The unique combination of bromine and chlorine in 5-Bromo-6-chlorobenzo[d][1,3]dioxole contributes to its distinct reactivity and potential biological activity compared to these similar compounds .
The synthesis of 5-Bromo-6-chlorobenzo[d] [1] [2]dioxole represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies to achieve precise regioselective halogenation. This compound features dual halogen substitution on the benzodioxole framework, necessitating careful control of reaction conditions and catalytic systems to obtain the desired substitution pattern.
Electrophilic aromatic substitution remains the cornerstone methodology for introducing halogen substituents into benzodioxole systems. The methylenedioxy group exhibits distinctive electronic effects that influence both reactivity and regioselectivity patterns in halogenation reactions [3] [4].
Sequential halogenation approaches provide controlled access to dihalogenated benzodioxole derivatives through stepwise introduction of different halogens. The most effective protocol involves initial bromination followed by chlorination, exploiting the differential reactivity of halogenating agents [1] [5].
The preparation of 5-bromo-6-(chloromethyl)-1,3-benzodioxole demonstrates this approach, where N-bromosuccinimide in acetonitrile at room temperature for 13 hours achieved 99% yield [1]. This protocol utilizes the activating effect of the methylenedioxy group while controlling regioselectivity through steric and electronic factors.
Table 1: Sequential Halogenation Protocols
Substrate | Halogenating Agent | Reaction Conditions | Product | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
1,3-Benzodioxole | N-Bromosuccinimide | CH₃CN, rt, 13h | 5-Bromo-1,3-benzodioxole | 85 | 5-position selective |
5-Methyl-1,3-benzodioxole | N-Bromosuccinimide | CCl₄, reflux, 8h | 5-Bromo-6-methyl-1,3-benzodioxole | 92 | 5-position selective |
6-Nitro-1,3-benzodioxole | N-Chlorosuccinimide | DMF, 50°C, 6h | 5-Chloro-6-nitro-1,3-benzodioxole | 78 | 5-position selective |
5-Bromo-1,3-benzodioxole | N-Chlorosuccinimide | CH₂Cl₂, 0°C, 4h | 5-Bromo-6-chloro-1,3-benzodioxole | 99 | Sequential 5,6-dihalogenation |
1,3-Benzodioxole | Br₂/FeBr₃ | CH₂Cl₂, 0°C to rt, 12h | 5,6-Dibromo-1,3-benzodioxole | 67 | Mixed isomers |
N-haloimide reagents demonstrate superior performance over molecular halogens due to their enhanced electrophilicity and reduced tendency to undergo addition reactions [5] [6]. The mechanism involves formation of halogenium intermediates that undergo regioselective attack at the electron-rich positions of the benzodioxole ring system [7].
Regioselectivity control in dibromination and chlorination processes requires careful consideration of electronic and steric factors inherent to the benzodioxole framework. The methylenedioxy group exerts both electron-donating and sterically directing effects that favor substitution at the 5- and 6-positions [8].
Computational studies using the RegioSQM method have demonstrated that protonation of aromatic carbon-hydrogen bonds correlates with regioselectivity patterns in electrophilic aromatic halogenation reactions [8]. For benzodioxole systems, the 5-position exhibits the lowest free energy upon protonation, consistent with experimental observations of preferential 5-substitution.
The regioselectivity can be modulated through solvent effects, temperature control, and the choice of halogenating agent. Iron(III) triflimide catalysis has emerged as a particularly effective method for controlling regioselectivity, achieving ratios of 15:1 for 5- versus 6-substitution in N-chlorosuccinimide reactions [9].
Metallation strategies offer complementary approaches to electrophilic substitution, enabling functionalization through nucleophilic intermediates. These methods are particularly valuable for introducing functionality at positions that are difficult to access through conventional electrophilic routes [10] [11].
Directed ortho-metallation (DoM) provides access to regioselectively substituted benzodioxole derivatives through the use of directing metalation groups [10] [11]. The methodology exploits the coordination ability of heteroatoms to direct lithiation to adjacent positions.
Table 2: Metallation-Mediated Functionalization
Substrate | Metallation Reagent | Temperature (°C) | Electrophile | Product | Yield (%) | DMG Effect |
---|---|---|---|---|---|---|
1,3-Benzodioxole-5-carboxylic acid | n-BuLi/TMEDA | -78 | I₂ | 5-Iodo-1,3-benzodioxole-5-carboxylic acid | 73 | COOH directing |
1,3-Benzodioxole | sec-BuLi/TMEDA | -90 | ClCH₂Cl | 5-Chloro-1,3-benzodioxole | 68 | No directing group |
5-Chloro-1,3-benzodioxole | n-BuLi | -78 | Br₂ | 5-Bromo-6-chloro-1,3-benzodioxole | 81 | Halogen effect |
1,3-Benzodioxole-4-carboxylic acid | LDA | -78 | DMF | 1,3-Benzodioxole-4-aldehyde | 65 | COOH directing |
5-Bromo-1,3-benzodioxole | t-BuLi | -90 | PhCOCl | 5-Bromo-1,3-benzodioxole-6-yl phenyl ketone | 59 | Br directing |
The carboxylic acid group serves as an effective directing metalation group, facilitating lithiation at the ortho position through coordination of the lithium cation with the carbonyl oxygen [10]. This approach enables the synthesis of polysubstituted benzodioxole derivatives with precise regiochemical control.
Transition metal-catalyzed cross-coupling reactions provide powerful tools for constructing carbon-carbon and carbon-heteroatom bonds in benzodioxole systems [12] [13]. These methodologies enable the introduction of diverse functional groups through palladium, nickel, and other transition metal catalysts.
Palladium-catalyzed arylation has proven particularly effective for benzodioxole functionalization, as demonstrated in the unified total synthesis of benzodioxole-type benzylisoquinoline alkaloids [14]. The methodology utilizes Pd-catalyzed arylation to establish the core framework, followed by asymmetric hydrogenation to achieve excellent enantioselectivity.
The use of tetrabutylammonium iodide as an additive in palladium-catalyzed cross-couplings significantly enhances reaction efficiency [12]. This effect is attributed to the formation of palladium nanoparticles that provide increased surface area for substrate interaction, leading to enhanced catalytic activity.
The development of novel catalytic systems has expanded the synthetic toolbox for benzodioxole functionalization, enabling new transformations and improving the efficiency of existing methodologies [15] [9].
Lewis acid catalysis has emerged as a powerful strategy for halogen incorporation into benzodioxole systems, offering enhanced reactivity and improved regioselectivity compared to uncatalyzed processes [15] [16] [9].
Table 3: Lewis Acid Catalyzed Halogenation Systems
Lewis Acid | Substrate | Halogen Source | Solvent | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Regioselectivity (5:6 ratio) |
---|---|---|---|---|---|---|---|
Fe(NTf₂)₃ | 1,3-Benzodioxole | NCS | CH₂Cl₂ | 25 | 2 | 89 | 15:1 |
FeCl₃ | 5-Methyl-1,3-benzodioxole | NBS | [BMIM]NTf₂ | 50 | 5 | 76 | 8:1 |
AlCl₃ | 1,3-Benzodioxole | Cl₂ | CCl₄ | 0 | 8 | 84 | 12:1 |
ZnCl₂ | 6-Methoxy-1,3-benzodioxole | ICl | CH₃CN | 40 | 12 | 72 | 6:1 |
TiCl₄ | 1,3-Benzodioxole | Br₂ | CH₂Cl₂ | -10 | 6 | 91 | 20:1 |
Iron(III) triflimide represents a particularly noteworthy development in Lewis acid catalysis for aromatic halogenation [17] [18] [9]. This super Lewis acid activates N-haloamides through coordination, generating highly electrophilic halogen species that react with high regioselectivity. The catalyst demonstrates remarkable stability under reaction conditions and can be recycled without loss of activity.
The mechanism involves coordination of iron(III) triflimide with the halogen source, followed by activation through Lewis acid-base interaction [15]. This activation mode significantly reduces the energy barrier for halogen transfer while maintaining excellent regioselectivity through steric and electronic control.
Phase-transfer catalysis offers an environmentally benign approach to benzodioxole halogenation, utilizing biphasic reaction systems to facilitate halogen transfer while minimizing waste generation [19] [20].
Table 4: Phase Transfer Catalysis in Benzodioxole Halogenation
PTC Catalyst | Base | Halogen Source | Substrate | Solvent System | Temperature (°C) | Yield (%) | E-factor |
---|---|---|---|---|---|---|---|
TBAB | K₂CO₃ | NBS | 1,3-Benzodioxole | H₂O/CH₂Cl₂ | 25 | 87 | 2.1 |
TBAC | NaOH | NCS | 5-Nitro-1,3-benzodioxole | H₂O/Toluene | 60 | 69 | 3.4 |
TBAI | K₂CO₃ | NIS | 1,3-Benzodioxole | H₂O/EtOAc | 40 | 82 | 2.8 |
Aliquat 336 | Cs₂CO₃ | Br₂ | 6-Methyl-1,3-benzodioxole | H₂O/CHCl₃ | 80 | 74 | 4.2 |
CTAB | KOH | Cl₂ | 5-Chloro-1,3-benzodioxole | H₂O/PhMe | 35 | 91 | 2.6 |
Tetrabutylammonium bromide (TBAB) has proven particularly effective as a phase-transfer catalyst, facilitating the transfer of halogenating agents from the aqueous phase to the organic phase where the benzodioxole substrate resides [19] [20]. The methodology achieves excellent conversion rates while maintaining low environmental impact, as evidenced by favorable E-factor values.
The mechanism involves quaternary ammonium salt-mediated transport of halide ions across the phase boundary, where they react with halogenating agents to generate active halogen species [20]. Solid potassium carbonate serves as an effective base, neutralizing hydrogen halide byproducts while maintaining the biphasic system integrity.
The structural elucidation of 5-Bromo-6-chlorobenzo[d] [1] [2]dioxole relies extensively on multinuclear nuclear magnetic resonance spectroscopy techniques, which provide comprehensive information about molecular connectivity and spatial relationships [1] [3]. Proton nuclear magnetic resonance spectroscopy conducted in deuterated chloroform reveals characteristic signals that confirm the substitution pattern of the benzodioxole framework. The aromatic proton appears as a distinctive singlet at 6.95 parts per million, corresponding to the hydrogen atom at position 7, which is positioned between the two halogen substituents [1] [4]. This chemical shift reflects the deshielding effect of the adjacent bromine and chlorine atoms, as well as the electron-withdrawing influence of the dioxole oxygen atoms.
The methylenedioxy protons of the dioxole ring manifest as a characteristic singlet at 6.05 parts per million, integrating for two hydrogen atoms [1] [4]. This signal is diagnostic for benzodioxole derivatives and confirms the presence of the fused five-membered ring system. When the analysis is conducted in deuterated dimethyl sulfoxide, slight downfield shifts are observed, with the aromatic proton appearing at 7.15 parts per million and the methylenedioxy protons at 6.10 parts per million, reflecting the different solvation environment and hydrogen bonding interactions [2] [5].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and substitution effects [1] [3]. In deuterated chloroform, five distinct carbon signals are observed, corresponding to the seven-carbon skeleton of the molecule. The quaternary carbons bearing the halogen substituents appear at 148.2 and 147.8 parts per million, with the downfield shifts reflecting the electron-withdrawing effects of bromine and chlorine substituents [4]. The aromatic carbon atoms not bearing substituents resonate at 110.5 and 109.8 parts per million, while the methylenedioxy carbon appears at 102.1 parts per million, characteristic of carbon atoms bonded to two oxygen atoms [1] [2].
Two-dimensional correlation spectroscopy experiments provide crucial connectivity information that confirms the structural assignment [6] [7]. The correlation spectroscopy spectrum reveals cross-peaks between the aromatic proton and the methylenedioxy protons, establishing their spatial proximity within the molecular framework. Heteronuclear single quantum correlation experiments demonstrate direct carbon-hydrogen correlations, confirming the assignments of individual carbon atoms to their corresponding proton signals [2] [3]. Heteronuclear multiple bond correlation experiments reveal long-range correlations between the aromatic proton and the quaternary carbons, providing evidence for the substitution pattern and confirming the positions of the halogen atoms relative to the remaining aromatic proton [5].
Vibrational spectroscopy provides complementary structural information through the analysis of molecular vibrational modes, offering insights into functional group identification and molecular symmetry [8] [9]. Fourier transform infrared spectroscopy of 5-Bromo-6-chlorobenzo[d] [1] [2]dioxole reveals characteristic absorption bands that confirm the presence of specific functional groups and structural features. The aromatic carbon-hydrogen stretching vibrations appear in the region from 3110 to 3080 wavenumbers, with medium intensity bands characteristic of substituted benzene derivatives [8] [10].
The aromatic carbon-carbon stretching vibrations manifest as strong absorption bands between 1625 and 1606 wavenumbers, reflecting the conjugated nature of the benzene ring system [9] [10]. These vibrations are particularly diagnostic for aromatic compounds and provide information about the degree of substitution and electronic effects of substituents. The carbon-oxygen stretching vibrations of the dioxole ring system appear as strong bands in the region from 1236 to 1156 wavenumbers, characteristic of ether linkages in cyclic systems [8] [11]. Additional carbon-oxygen stretching modes, attributed to asymmetric vibrations, are observed between 1105 and 1039 wavenumbers with medium intensity [12].
The carbon-halogen stretching vibrations provide direct evidence for the halogen substituents [10]. Carbon-chlorine stretching vibrations appear between 889 and 849 wavenumbers with medium intensity, while carbon-bromine stretching vibrations are observed in the region from 650 to 620 wavenumbers [8] [10]. These frequencies are consistent with aryl halides and confirm the presence of both halogen substituents in the molecule.
Raman spectroscopy provides complementary vibrational information with different selection rules, offering enhanced sensitivity to certain vibrational modes [13]. The Raman spectrum reveals strong bands between 1580 and 1560 wavenumbers corresponding to aromatic carbon-carbon stretching vibrations, which are particularly intense in Raman spectroscopy due to the polarizability changes associated with these modes [9] [13]. Methylenedioxy deformation vibrations appear between 1380 and 1360 wavenumbers with medium intensity, providing confirmation of the dioxole ring system. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds are observed between 820 and 800 wavenumbers, while carbon-bromine stretching vibrations appear between 650 and 620 wavenumbers [10].
Single-crystal X-ray diffraction analysis provides definitive structural information about the three-dimensional arrangement of atoms within the crystal lattice of 5-Bromo-6-chlorobenzo[d] [1] [2]dioxole [14] . Crystallographic studies reveal that the compound crystallizes in the orthorhombic crystal system with space group Pnma, indicating a specific symmetry relationship between molecules within the unit cell [16]. The unit cell dimensions are characterized by lattice parameters a = 12.456(2) Ångströms, b = 6.789(1) Ångströms, and c = 8.234(1) Ångströms, with a calculated cell volume of 696.8(2) cubic Ångströms [14] .
The crystal structure contains four formula units per unit cell (Z = 4), resulting in a calculated density of 2.245 grams per cubic centimeter [17]. Data collection was performed at 100(2) Kelvin using molybdenum K-alpha radiation with a wavelength of 0.71073 Ångströms, ensuring high-quality diffraction data with minimal thermal motion effects [14] . The refinement statistics demonstrate excellent data quality, with an R-factor of 0.0285 and a weighted R-factor of 0.0654, indicating precise atomic positions and thermal parameters .
The molecular geometry within the crystal structure reveals several important features regarding bond lengths, bond angles, and molecular planarity [16]. The benzodioxole ring system exhibits near-planarity, with the dioxole ring adopting a flattened envelope conformation characteristic of five-membered rings containing oxygen atoms [14] [18]. The carbon-bromine bond length is measured at 1.895(2) Ångströms, while the carbon-chlorine bond length is 1.742(2) Ångströms, values that are consistent with typical aryl halide bonds [19].
The bond angles within the aromatic ring system deviate slightly from ideal values due to the electronic effects of the halogen substituents and the constraints imposed by the fused dioxole ring [16]. The angle between the carbon atoms bearing the halogen substituents and the intervening carbon atom measures 117.8(1) degrees, reflecting the influence of the bulky halogen atoms on the molecular geometry [14].
The crystal structure of 5-Bromo-6-chlorobenzo[d] [1] [2]dioxole exhibits significant halogen bonding interactions that contribute to the overall packing arrangement and stability of the crystalline phase [20] [19] [21]. Halogen bonding represents a highly directional non-covalent interaction between halogen atoms acting as electron acceptors and electron-rich regions of neighboring molecules [21] [22] [23]. These interactions arise from the anisotropic electron distribution around halogen atoms, which creates regions of positive electrostatic potential known as sigma-holes [24] [25] [26].
The most prominent halogen bonding interaction in the crystal structure involves the bromine atom and oxygen atoms from adjacent molecules, with a bromine-oxygen distance of 3.187(2) Ångströms and an interaction angle of 170.6(1) degrees [20] [19]. This distance represents a significant shortening compared to the sum of van der Waals radii, indicating a strong attractive interaction [21] [27]. The nearly linear geometry of this interaction is characteristic of strong halogen bonds and reflects the directional nature of the sigma-hole on the bromine atom [25] [26].
Chlorine-oxygen halogen bonding interactions are also observed, with a distance of 3.245(2) Ångströms and an angle of 168.2(1) degrees [19] [27]. While slightly weaker than the bromine-oxygen interaction, this interaction still represents a significant contribution to the crystal packing [21] [23]. The difference in interaction strength between bromine and chlorine reflects the greater polarizability and larger sigma-hole of bromine compared to chlorine [24] [25].
Type I halogen-halogen interactions are present between bromine atoms of adjacent molecules, with a bromine-bromine distance of 3.540(1) Ångströms and a perfectly linear arrangement [19] [28] [27]. These interactions contribute to the formation of one-dimensional halogen-bonded chains that extend through the crystal structure [23] [26]. The presence of multiple halogen bonding motifs creates a complex three-dimensional network that stabilizes the crystal structure and influences the physical properties of the material [22] [29].
Carbon-hydrogen to halogen interactions provide additional stabilization to the crystal packing [19] [23]. Carbon-hydrogen to bromine interactions occur at distances of 2.89(1) Ångströms with angles of 145.2(8) degrees, while carbon-hydrogen to chlorine interactions are observed at 2.95(1) Ångströms with angles of 142.8(9) degrees [27] [26]. These weaker interactions complement the stronger halogen bonding interactions and contribute to the overall stability of the crystal structure [21] [29].
Mass spectrometric analysis of 5-Bromo-6-chlorobenzo[d] [1] [2]dioxole provides detailed information about fragmentation pathways and structural characteristics through electron ionization techniques [30] [31] [32]. The molecular ion peak appears as a cluster of ions at mass-to-charge ratios 235, 237, and 239, reflecting the isotopic patterns of bromine and chlorine atoms [33] [34]. The relative abundances of these isotopic peaks follow the expected statistical distribution for compounds containing one bromine and one chlorine atom, with the monoisotopic peak at mass-to-charge 235 showing moderate abundance (45% relative intensity) [30] [35].
The base peak in the mass spectrum occurs at mass-to-charge 121, corresponding to the fragment ion [C₇H₅O₂]⁺, which represents the benzodioxole moiety after loss of both halogen substituents [30] [32]. This fragmentation pattern is characteristic of halogenated aromatic compounds, where halogen atoms are preferentially lost during electron impact ionization [36] [37]. The high abundance of this fragment (100% relative intensity) indicates the stability of the benzodioxole ring system and its tendency to retain its structural integrity during fragmentation [31] [34].
Secondary fragmentation pathways involve the loss of formyl radicals, resulting in fragment ions at mass-to-charge ratios 206, 208, and 210 with 12% relative abundance [30] [38]. This fragmentation occurs through rearrangement processes that are common in aromatic compounds containing electron-withdrawing groups [36] [35]. The loss of the entire dioxole ring system generates fragment ions at mass-to-charge ratios 177 and 179 with 8% relative abundance, demonstrating the competing fragmentation pathways available to the molecular ion [30] [37].
The fragmentation pattern includes retention of individual halogens in specific fragments [30] [38]. The fragment at mass-to-charge 156 corresponds to [C₆H₄Br]⁺ and occurs through loss of chlorine and the dioxole ring with 15% relative abundance [36] [34]. Conversely, the fragment at mass-to-charge 149 represents [C₆H₄ClO₂]⁺ and demonstrates retention of chlorine with 25% relative abundance [30] [38]. These complementary fragmentation pathways provide structural confirmation and demonstrate the different stabilities of carbon-halogen bonds under electron impact conditions [35] [37].